![molecular formula C13H22N4O B6633252 2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6633252.png)
2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide, also known as MP-10, is a synthetic compound that has been developed for research purposes. It is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. MP-10 has shown promising results in preclinical studies, and it has the potential to be used as a tool for understanding the role of the μ-opioid receptor in various physiological and pathological processes.
Mécanisme D'action
2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide acts as a μ-opioid receptor agonist, which means that it binds to and activates the μ-opioid receptor. The μ-opioid receptor is primarily located in the central nervous system and is involved in the modulation of pain, reward, and addiction. Activation of the μ-opioid receptor leads to the inhibition of neurotransmitter release, which results in the reduction of pain and the modulation of reward pathways.
Biochemical and Physiological Effects
2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide has been shown to produce a range of biochemical and physiological effects, including analgesia, reduction of drug-seeking behavior, and antidepressant-like effects. In preclinical studies, 2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide has been shown to be effective in reducing pain without producing tolerance or dependence. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide has been shown to have antidepressant-like effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide in lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it a useful tool for studying the role of the μ-opioid receptor in various physiological and pathological processes. Additionally, 2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide has been shown to be effective in reducing pain without producing tolerance or dependence, which makes it a promising candidate for the development of new pain medications.
One of the limitations of using 2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide in lab experiments is its potential for abuse. As a μ-opioid receptor agonist, 2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide has the potential to produce euphoria and addiction in humans. Therefore, caution should be taken when handling and using 2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide in laboratory settings.
Orientations Futures
There are several future directions for the use of 2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide in scientific research. One potential direction is the development of new pain medications based on the structure of 2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide. Another potential direction is the use of 2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide in the study of addiction and drug-seeking behavior. Additionally, 2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide could be used to study the role of the μ-opioid receptor in the development of depression and other mood disorders. Finally, the development of new μ-opioid receptor agonists with improved selectivity and reduced potential for abuse could be a promising direction for future research.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 4-methylpyrazole, which is then reacted with ethyl bromoacetate to form ethyl 2-(4-methylpyrazol-1-yl)acetate. This intermediate is then reacted with methyl magnesium bromide to form 2-(4-methylpyrazol-1-yl)ethylmagnesium bromide, which is then reacted with 2-methylpiperidine-3-carboxylic acid chloride to form 2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide.
Applications De Recherche Scientifique
2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide has been used in various scientific research applications, including studies on pain, addiction, and depression. In preclinical studies, 2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide has been shown to be effective in reducing pain without producing tolerance or dependence. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide has been shown to have antidepressant-like effects in animal models of depression.
Propriétés
IUPAC Name |
2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-10-8-16-17(9-10)7-6-15-13(18)12-4-3-5-14-11(12)2/h8-9,11-12,14H,3-7H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFRDQOVQMHNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C(=O)NCCN2C=C(C=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.